molecular formula C11H16N2O2 B13340163 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid

Cat. No.: B13340163
M. Wt: 208.26 g/mol
InChI Key: MUHOZDALZBGRQT-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative functionalized with a 1-methylpyrazole substituent. This compound combines a rigid cyclohexane backbone with a heteroaromatic pyrazole ring, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-13-7-10(6-12-13)8-2-4-9(5-3-8)11(14)15/h6-9H,2-5H2,1H3,(H,14,15)

InChI Key

MUHOZDALZBGRQT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclohexanone in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents[4][4].

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the compound may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Weight* Key Properties Applications References
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid Pyrazole ring (heteroaromatic) ~236.3 g/mol Moderate polarity, hydrogen-bond donor/acceptor Medicinal chemistry, metal coordination (inferred)
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexane-1-carboxylic acid Sulfonamide-naphthalene group ~363.4 g/mol High molecular weight, extensive H-bonding Metal ion complexation, crystallography studies
4-(3-Methylbutyl)cyclohexane-1-carboxylic acid Branched alkyl chain (lipophilic) ~212.3 g/mol High lipophilicity, low aqueous solubility Lipophilic drug intermediates
1-Methyl-1H-pyrazole-4-carboxylic acid Pyrazole-carboxylic acid (no cyclohexane) ~140.1 g/mol Small, planar, high solubility Building block for heterocyclic synthesis

*Molecular weights calculated based on formula.

Structural and Functional Insights

Pyrazole vs. Sulfonamide Derivatives The pyrazole substituent in the target compound introduces heteroaromaticity, enabling π-π stacking interactions absent in sulfonamide analogs like 4-{[(naphthalen-2-yl)sulfonylamino]methyl}cyclohexane-1-carboxylic acid. However, sulfonamide derivatives exhibit stronger hydrogen-bonding networks due to their –SO₂–NH– groups, as demonstrated in crystallographic studies . The naphthalene-sulfonamide analog has a higher molecular weight (~363 g/mol) and more complex crystal packing, which may reduce bioavailability compared to the pyrazole derivative .

Cyclohexane Backbone vs. In contrast, 4-(3-Methylbutyl)cyclohexane-1-carboxylic acid’s alkyl chain increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability but limiting aqueous solubility .

Role of the Carboxylic Acid Group

  • All compared compounds retain the carboxylic acid moiety, which facilitates salt formation, metal coordination, and hydrogen bonding. For example, sulfonamide derivatives in were explicitly designed for metal ion complexation .

Biological Activity

4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is a compound with a unique structure that combines a pyrazole ring with a cyclohexane carboxylic acid moiety. This structure is believed to confer distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
IUPAC Name4-(1-methylpyrazol-4-yl)cyclohexane-1-carboxylic acid
InChI KeyMUHOZDALZBGRQT-UHFFFAOYSA-N
Canonical SMILESCN1C=C(C=N1)C2CCC(CC2)C(=O)O

The biological activity of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The pyrazole ring can modulate the activity of enzymes and receptors involved in various signaling pathways. This modulation can lead to inhibition or activation of biological processes, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary research suggests that 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, although further studies are required to elucidate its mechanisms and efficacy in vivo.

Case Studies

Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 μg/mL, demonstrating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anti-inflammatory Mechanism
In an experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6. These findings suggest that the compound may inhibit NF-kB signaling pathways, which are crucial in the inflammatory response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-(1-Methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acid, it is useful to compare it with other pyrazole derivatives:

Compound NameStructure TypeBiological Activity
1-Methyl-1H-pyrazoleSimple pyrazoleModerate antimicrobial
4-Amino-1-(1-methyl-1H-pyrazol-4-yl)cyclohexane-1-carboxylic acidAmino derivativeEnhanced anti-inflammatory
5-(Phenyl)-pyrazolePhenyl-substitutedAntitumor properties

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